molecular formula C12H15NO3S B8315981 N-Acetyl-S-phenylcysteine methyl ester

N-Acetyl-S-phenylcysteine methyl ester

Cat. No.: B8315981
M. Wt: 253.32 g/mol
InChI Key: HUYWFRCRPJBZMM-NSHDSACASA-N
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Description

N-Acetyl-S-phenylcysteine methyl ester is a synthetic cysteine derivative characterized by:

  • N-Acetyl group: Enhances metabolic stability and modulates solubility.
  • S-Phenyl substitution: Introduces aromatic hydrophobicity, influencing membrane permeability and redox interactions.
  • Methyl ester: Improves lipophilicity and bioavailability compared to free carboxylic acids.

This compound is structurally related to N-acetylcysteine (NAC), a well-known antioxidant and mucolytic agent, but its S-phenyl and ester modifications confer distinct physicochemical and pharmacological properties .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

methyl (2R)-2-acetamido-3-phenylsulfanylpropanoate

InChI

InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16-2)8-17-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14)/t11-/m0/s1

InChI Key

HUYWFRCRPJBZMM-NSHDSACASA-N

Isomeric SMILES

CC(=O)N[C@@H](CSC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CC(=O)NC(CSC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Substituent Variations on the Thiol Group
Compound Name S-Substituent N-Substituent Ester Group Molecular Weight (g/mol) CAS Number
N-Acetyl-S-phenylcysteine methyl ester Phenyl Acetyl Methyl ~253.3* Not explicitly listed
N-Acetyl-L-cysteine methyl ester Hydrogen (free thiol) Acetyl Methyl 179.2 7652-46-2
N-Acetyl-S-(o-fluorophenylcarbamoyl)cysteine o-Fluorophenylcarbamoyl Acetyl None 301 (M+H) Not listed
N-Acetyl-S-(N-methylcarbamoyl)-L-cysteine N-Methylcarbamoyl Acetyl None 220.25 103974-29-4

*Estimated based on structural similarity.

Key Structural Insights :

  • The S-phenyl group enhances aromatic interactions and may reduce thiol-mediated redox activity compared to NAC derivatives with free thiols .
  • Esterification (methyl vs. ethyl) modulates lipophilicity; ethyl esters (e.g., N-acetylcysteine ethyl ester, CAS 59587-09-6) exhibit higher cell permeability .
Ester Group Variations
Compound Name Ester Group logP* Solubility Key Application
This compound Methyl ~3.2 Low in water Research (potential prodrug)
N-Acetyl-L-cysteine ethyl ester Ethyl ~3.5 Low in water Enhanced cellular uptake
N-Acetyl-L-cysteine isopropyl ester Isopropyl ~4.0 Insoluble Experimental formulations

*Estimated from analogous compounds in .

Physicochemical Implications :

  • Methyl esters balance moderate lipophilicity (logP ~3.2) and hydrolysis rates, making them suitable for oral delivery.
  • Bulkier esters (e.g., isopropyl) may prolong half-life but reduce solubility .
Antioxidant and Therapeutic Potential
  • N-Acetylcysteine (NAC): Clinically used for acetaminophen overdose and psychiatric disorders due to thiol-mediated glutathione replenishment .
  • This compound : The S-phenyl group may limit thiol availability, reducing direct antioxidant effects but enhancing stability in oxidative environments.
  • Carbamoyl analogs (e.g., p-methoxyphenylcarbamoyl): Exhibit tailored enzyme inhibition or receptor targeting, as seen in synthesized intermediates for drug discovery .
Pharmacokinetics
  • Methyl esters are hydrolyzed in vivo to release free carboxylic acids, acting as prodrugs. Ethyl esters show slower hydrolysis, prolonging activity .
  • S-Substituents like phenyl may delay metabolic clearance compared to unmodified NAC .

Preparation Methods

Oxazolone-Mediated Synthesis

The oxazolone-based approach, adapted from enantioselective cysteine derivatization strategies, involves the nucleophilic opening of 4-benzylidene-2-methyloxazol-5-one by benzenethiol. This method, originally documented for S-p-methylbenzyl derivatives, proceeds via a three-step sequence:

  • Oxazolone Preparation : 4-Benzylidene-2-methyloxazol-5-one is synthesized from N-acetyl-phenylalanine through cyclodehydration using acetic anhydride and sodium acetate. The oxazolone serves as an activated intermediate, enabling regioselective thiol addition at the β-carbon.

  • Thiol Addition : Benzenethiol (1.2 equiv) reacts with the oxazolone in tetrahydrofuran (THF) under sodium methoxide catalysis (0.1 equiv) at reflux (65°C) for 2 hours. The reaction proceeds via Michael addition, forming the S-phenylcysteine backbone while retaining the methyl ester moiety.

  • Crystallization : Crude product purification involves hot ethanol recrystallization, yielding N-Acetyl-S-phenylcysteine methyl ester as colorless prisms (m.p. 136–137°C).

This method achieves 70–75% isolated yield with >95% diastereomeric purity, as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC).

Direct Esterification Post-S-Phenylation

An alternative route modifies the esterification protocol outlined in US Patent 9,763,902, prioritizing carboxylic acid activation before S-functionalization:

  • N-Acetylation : L-Cysteine is treated with acetic anhydride in aqueous sodium bicarbonate, forming N-acetyl-L-cysteine (NAC) with quantitative yield.

  • S-Phenylation : NAC reacts with diphenyl disulfide (1.5 equiv) in methanol under nitrogen, catalyzed by triethylamine (2.0 equiv). The thiol-disulfide exchange proceeds at room temperature over 12 hours, generating N-Acetyl-S-phenylcysteine.

  • Methyl Ester Formation : The carboxylic acid is esterified using methanol (5.0 equiv) and sulfuric acid (0.5 equiv) at reflux (65°C) for 24 hours. Neutralization with saturated sodium bicarbonate yields the methyl ester.

This sequential method provides 65–70% overall yield, though S-phenylation efficiency depends on disulfide solubility and oxidative byproduct formation.

Reaction Optimization and Conditions

Solvent and Catalytic Systems

The oxazolone route’s thiol addition step benefits from polar aprotic solvents like THF, which stabilize the enolate intermediate and suppress epimerization. In contrast, direct esterification requires protic solvents (e.g., methanol) to facilitate acid catalysis. Sodium methoxide in THF enhances nucleophilicity during oxazolone opening, while sulfuric acid in methanol promotes Fischer esterification.

Temperature and Reaction Time

  • Oxazolone Method : Reflux conditions (65°C) for 2 hours optimize thiol addition without racemization. Prolonged heating (>4 hours) risks oxazolone decomposition.

  • Direct Esterification : Esterification at 65°C for 24 hours ensures complete conversion, though reducing the temperature to 45°C post-reaction minimizes thermal degradation during solvent removal.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CD₃OD) : δ 1.79 (s, 3H, CH₃CO), 3.44 (d, 1H, J = 8.1 Hz, SCH₂), 4.93 (m, 1H, α-CH), 7.25–7.45 (m, 5H, Ar-H).

  • IR (KBr) : 3257 cm⁻¹ (NH), 1718 cm⁻¹ (ester C=O), 1630 cm⁻¹ (amide C=O).

  • Optical Rotation : [α]D²⁵ = +38.5° (c = 1.0, MeOH), confirming L-configuration retention.

Chromatographic Purity

HPLC analysis (C18 column, 1 mL/min, 70:30 MeOH:H₂O) reveals a single peak at tR = 6.2 minutes, correlating with >99% e.e. for the oxazolone-derived product.

Comparative Analysis of Methods

Parameter Oxazolone Method Direct Esterification
Overall Yield70–75%65–70%
Enantiomeric Excess>99% e.e.90–95% e.e.
Reaction Time3 hours36 hours
Purification ComplexityCrystallizationColumn Chromatography
Scalability>100 g<50 g

The oxazolone route offers superior stereochemical control but demands specialized intermediates. Direct esterification, while operationally simpler, requires stringent anhydrous conditions to prevent hydrolysis .

Q & A

Q. What are the common synthetic routes for N-Acetyl-S-phenylcysteine methyl ester, and how can reaction efficiency be quantified?

  • Methodological Answer : The esterification of cysteine derivatives is a key synthetic pathway. For example, acid-catalyzed esterification (e.g., using concentrated sulfuric acid with methanol) is widely employed, with yields calculated via molar ratios of reactants and products. Percent yield is determined using the formula: Yield (%)=Actual moles of productTheoretical moles of product×100\text{Yield (\%)} = \frac{\text{Actual moles of product}}{\text{Theoretical moles of product}} \times 100

    Byproducts (e.g., water or acetic acid) should be identified via chromatography or spectroscopic methods .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural confirmation. Purity is assessed using High-Performance Liquid Chromatography (HPLC) with certified reference standards (e.g., Toronto Research Chemicals or TLC Pharmaceutical Standards). Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .

Q. How is the purity of this compound assessed in research settings?

  • Methodological Answer : Purity is quantified using chromatographic methods (e.g., GC-MS or HPLC) with internal standards. For example, methyl ester content in biodiesel studies is measured via GC-MS peak integration, a method adaptable to similar esters. Calibration curves using certified reference materials (CRMs) improve precision .

Advanced Research Questions

Q. How can experimental design methodologies optimize the synthesis of this compound?

  • Methodological Answer : The Taguchi method, utilizing orthogonal arrays, efficiently optimizes parameters (e.g., catalyst concentration, temperature). For instance, in biodiesel synthesis, catalyst concentration contributed 77.6% to yield variance. ANOVA identifies significant factors, while signal-to-noise (S/N) ratios prioritize parameter levels (e.g., 1.5 wt% KOH at 60°C maximizes yield) .

Q. How should researchers address contradictions in data from different analytical methods for this compound?

  • Methodological Answer : Cross-validation using multiple techniques (e.g., NMR, GC-MS, and elemental analysis) resolves discrepancies. Statistical tests (e.g., Tukey-Kramer post-hoc analysis) identify outliers. Transparent reporting of F-values (e.g., ANOVA F(3,20)=5.67,p<0.05F(3,20) = 5.67, p < 0.05) and confidence intervals ensures reproducibility .

Q. What strategies validate the accuracy of quantitative methods for this compound in complex matrices?

  • Methodological Answer : Spike-and-recovery experiments in biological or environmental matrices validate method accuracy. For example, adding known concentrations to urine or plasma and measuring recovery rates (target: 85–115%). Inter-laboratory comparisons and CRMs from suppliers like Toronto Research Chemicals enhance reliability .

Q. How do reaction parameters influence the stereochemical outcomes in the synthesis of this compound?

  • Methodological Answer : Catalyst type and solvent polarity significantly affect stereoselectivity. For diastereomer mixtures (e.g., DHBMA or HMPMA), chiral chromatography or NMR coupling constants (JJ-values) differentiate isomers. Kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature) optimize stereochemical outcomes .

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